InChI=1S/C12H19N/c1-10(2)12-7-5-11(6-8-12)4-3-9-13/h5-8,10H,3-4,9,13H2,1-2H3 . The Canonical SMILES string is CC(C)C1=CC=C(C=C1)CCCN . These strings provide a textual representation of the molecule’s structure. The compound can be sourced from chemical suppliers and is classified under the category of secondary amines due to the presence of two carbon-containing groups attached to the nitrogen atom. It is identified by its unique chemical formula, , and its molecular weight is approximately 191.27 g/mol.
The synthesis of 3-(4-Isopropylphenyl)propan-1-amine typically involves several key steps:
The yield of this reaction can vary based on the specific conditions employed, including temperature, solvent choice, and reaction time. Optimizing these parameters is crucial for maximizing yield and purity.
The molecular structure of 3-(4-Isopropylphenyl)propan-1-amine can be described as follows:
A structural representation can be depicted using standard chemical notation, highlighting the connectivity between atoms.
3-(4-Isopropylphenyl)propan-1-amine can participate in various chemical reactions:
The choice of reagents and specific conditions (temperature, solvent) plays a critical role in determining the outcome of these reactions.
The mechanism of action for 3-(4-Isopropylphenyl)propan-1-amine involves its potential interaction with various biological targets:
Studies investigating the pharmacodynamics and pharmacokinetics of similar compounds suggest that structural features significantly impact their biological activity.
3-(4-Isopropylphenyl)propan-1-amine has several notable applications:
In industrial settings, this compound may find use in producing agrochemicals or specialty chemicals due to its reactivity profile.
The compound is systematically named 3-(4-Isopropylphenyl)propan-1-amine under IUPAC conventions. This name precisely describes its structure: a propane chain (propan-1-amine) attached at the 3-position to a phenyl ring substituted with an isopropyl group (-C₃H₇) at the para (4-) position. The structural backbone consists of a 12-carbon aromatic system with an aliphatic amine terminus. Key features include:
Table 1: Structural Characteristics
| Characteristic | Description |
|---|---|
| Core structure | Aromatic benzene ring |
| Aromatic substituent | Isopropyl group (-CH(CH₃)₂) at para position |
| Alkyl chain length | Three-carbon spacer (propyl group) |
| Functional group | Primary amine (-NH₂) at terminal carbon |
| Molecular symmetry | No chiral centers; achiral molecule |
The structural formula is represented as:p-Isopropylphenyl-CH₂-CH₂-CH₂-NH₂ [1] [2].
This compound is cataloged under multiple aliases across chemical databases and commercial sources, with the CAS Registry Number 165736-01-6 serving as the universal identifier. Key synonyms include:
Table 2: Registry Identifiers
| Identifier Type | Value | Source |
|---|---|---|
| CAS Registry Number | 165736-01-6 | [1] [2] [6] |
| ChemBridge ID | CBR00007 | [1] |
| MDL Number | MFCD07374082 | [2] |
| Santa Cruz Biotechnology ID | sc-297490 | [6] |
| UNSPSC Code | 12352116 | [2] |
The molecular formula C₁₂H₁₉N confirms 12 carbon atoms, 19 hydrogen atoms, and one nitrogen atom. This composition corresponds to a molecular weight of 177.29 g/mol, calculated as follows:
Elemental composition:
The formula satisfies the general requirements for aromatic amines: molecular weight < 500 g/mol and hydrogen-bond donor count = 1 (the amine group), aligning with its classification as a small-molecule building block in organic synthesis [4].
The isomeric SMILES string NCCCC1=CC=C(C(C)C)C=C1 unambiguously defines the connectivity:
N: Amine nitrogen CCC: Propyl chain C1=CC=C(C(C)C)C=C1: Para-isopropyl-substituted benzene ring [1] [2]. The InChIKey RNWADJRXWKNYLC-UHFFFAOYSA-N is a hashed version of the full InChI identifier, providing a unique digital fingerprint for the compound. Validation confirms:
The Full InChI is:InChI=1S/C12H19N/c1-10(2)12-7-5-11(6-8-12)4-3-9-13/h5-8,10H,3-4,9,13H2,1-2H3This string details:
1S/C12H19N). h5-8,10H...). /t or /m) [1]. Both SMILES and InChI representations are consistent across Sigma-Aldrich [1], ChemicalBook [2], and Chemchart [4] databases, confirming their reliability for chemical informatics applications.
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1